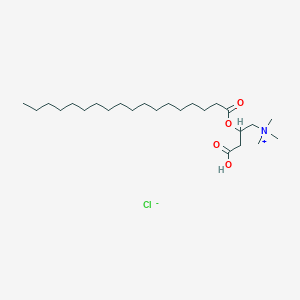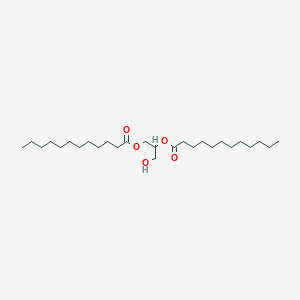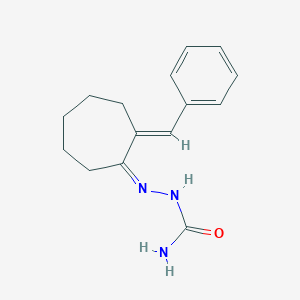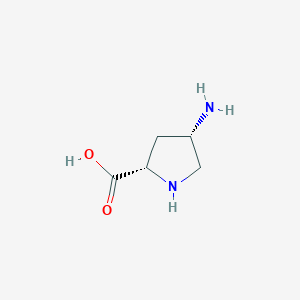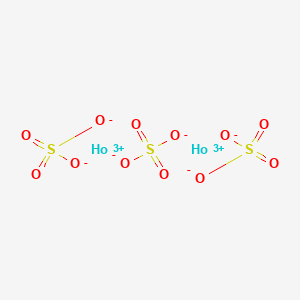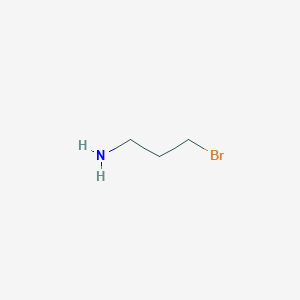
3-Bromopropylamine
Descripción general
Descripción
3-Bromopropylamine is a versatile reagent that has been utilized in various chemical syntheses and applications. It is particularly noted for its ability to alkylate cysteine residues in proteins and peptides, which is a critical step in the quantitative analysis of these molecules . The compound has been employed in the synthesis of brominated pyrroles and tetrazines, which are useful in the development of new pharmaceuticals and bioconjugation techniques .
Synthesis Analysis
The synthesis of 3-bromopropylamine-related compounds often involves palladium-catalyzed reactions. For instance, the synthesis of 3-bromo-substituted pyrroles is achieved through palladium-catalyzed oxidative cyclization of bromoalkynes with N-allylamines . Similarly, 3-bromo-1,2,4,5-tetrazine is synthesized using an oxidant- and metal-free method, which is scalable and relies on inexpensive starting materials . The synthesis of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine also demonstrates the reactivity of bromine atoms in brominated pyridines .
Molecular Structure Analysis
The molecular structure and vibrational spectra of brominated compounds related to 3-bromopropylamine have been studied using density functional methods. For example, the molecular structure of 3-amino-2-bromopyridine has been analyzed, and its vibrational frequencies have been obtained theoretically and compared with experimental spectra . These studies provide insights into the electronic properties of the molecules, such as the localization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies .
Chemical Reactions Analysis
3-Bromopropylamine and its derivatives participate in various chemical reactions. They can undergo nucleophilic aromatic substitutions under mild conditions, which is useful for chemoselective protein labeling . Additionally, the compound has been used in cross-coupling reactions, such as the fluoride-promoted, Pd-catalyzed cross-coupling with aryltrialkoxysilanes . The ability to retain the bromine atom during reactions allows for subsequent structural modifications, which is advantageous in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromopropylamine derivatives are critical for their application in synthesis and analysis. The stability of the S-3-aminopropylcysteine derivative of cysteine, formed by alkylation with 3-bromopropylamine, under standard acid hydrolysis conditions used for amino acid analysis, is an important property that facilitates the quantitation of cysteine residues in proteins . The reactivity of bromine atoms in these compounds is also a key property that influences their behavior in various chemical reactions .
Aplicaciones Científicas De Investigación
Quantitative Analysis of Cysteine Residues in Proteins
3-Bromopropylamine has been utilized in the quantitative analysis of cysteine residues in proteins and peptides. The derivative, S-3-aminopropylcysteine, formed by reacting cysteine with 3-bromopropylamine, elutes uniquely in amino acid analysis systems, enabling precise quantification of cysteine in protein hydrolysates. This application is significant for biochemical studies involving proteins (Hale, Beidler & Jue, 1994).
Protein Sequencing
3-Bromopropylamine is also used in protein sequencing. It is advantageous for modifying and identifying cysteine residues in proteins. This compound allows for efficient alkylation of cysteines and is compatible with on-sequencer procedures, enhancing the accuracy of protein sequencing (Jue & Hale, 1994).
CO2 Capture
A task-specific ionic liquid derived from 1-butyl imidazole and 3-bromopropylamine hydrobromide has shown potential in capturing CO2. This ionic liquid sequesters CO2 reversibly as a carbamate salt, making it comparable in efficiency to commercial amine sequestering reagents for CO2 capture (Bates, Mayton, Ntai, & Davis, 2002).
Novel Oxa-isosteres of Spermidine and Spermine Synthesis
In chemical synthesis, 3-Bromopropylamine hydrobromide has been used to create novel oxa-isosteres of spermidine and spermine, indicating its role in developing new molecular structures with potential biological importance (Lin, Maguire & Brown, 1994).
Anticancer Agent Research
3-Bromopropylamine derivatives, such as 3-bromopyruvate, have been studied as potent anticancer agents. These compounds target cancer cells' energy metabolism and exhibit efficacy against multiple cancer types in vitro and in vivo. Their potential in clinical applications for cancer treatment is under exploration (Azevedo-Silva et al., 2016).
Synthesis of S-(3-Aminopropyl)thiosulfuric Acid
3-Bromopropylamine is also used in the synthesis of S-(3-Aminopropyl)thiosulfuric acid, a compound that could be significant for studying the metabolism of homocystamine and related biochemical processes (Sanjust & Rinaldi, 1984).
Safety And Hazards
3-Bromopropylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use it in a well-ventilated area .
Propiedades
IUPAC Name |
3-bromopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BrN/c4-2-1-3-5/h1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGQZSKPSJUEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5003-71-4 (hydrobromide) | |
| Record name | 3-Bromopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018370815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60171467 | |
| Record name | 3-Bromopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopropylamine | |
CAS RN |
18370-81-5 | |
| Record name | 3-Bromopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018370815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





